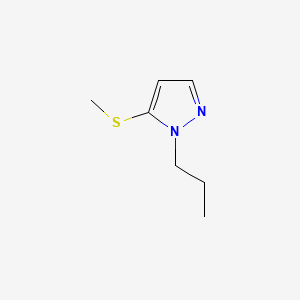

5-(Methylthio)-1-propyl-1H-pyrazole

Description

Contextualizing Pyrazole (B372694) Heterocycles in Medicinal and Agrochemical Chemistry

Pyrazole derivatives are a well-established and highly significant class of compounds in the fields of medicinal and agrochemical chemistry. nih.govnih.govorientjchem.org Their versatile chemical nature allows for a wide range of biological activities, making them a "privileged scaffold" in drug discovery. nih.gov In medicine, pyrazole-based compounds have been successfully developed into drugs with anti-inflammatory, analgesic, anticancer, and antipsychotic properties. nih.govmdpi.com For instance, Celecoxib (B62257), a selective COX-2 inhibitor, is a widely used anti-inflammatory drug built upon a pyrazole framework. mdpi.com The ability of the pyrazole ring to act as a bioisostere for other functional groups and to form key interactions with biological targets contributes to its prevalence in pharmaceuticals. orientjchem.orgdntb.gov.ua

In the realm of agrochemicals, pyrazole derivatives have demonstrated potent fungicidal, insecticidal, and herbicidal activities. royal-chem.comnih.gov Several commercial pesticides and herbicides incorporate the pyrazole moiety, highlighting their importance in crop protection. nih.govroyal-chem.comnih.gov These compounds often target specific enzymes or receptors in pests and weeds, leading to effective and, in some cases, selective control. nih.govacs.org The continuous exploration of novel pyrazole structures is driven by the need for new and more effective agents to combat resistance and improve safety profiles in both medicine and agriculture.

Significance of Substituted Pyrazoles in Chemical Biology and Material Science

The influence of substituted pyrazoles extends beyond the traditional domains of medicine and agriculture into the interdisciplinary fields of chemical biology and material science. In chemical biology, specifically substituted pyrazoles are utilized as molecular probes and tools to investigate complex biological processes. Their ability to be functionalized allows for the attachment of fluorescent tags or reactive groups, enabling the study of protein function and cellular pathways.

In material science, the unique electronic and photophysical properties of certain pyrazole derivatives have led to their application in the development of advanced materials. nih.govroyal-chem.com These can include fluorescent agents, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov The aromatic nature of the pyrazole ring, combined with the electronic effects of its substituents, can be tailored to create materials with specific optical and electronic characteristics. The ongoing research in this area seeks to harness the versatility of the pyrazole scaffold to create novel materials with enhanced performance for a variety of technological applications.

Rationale for Focused Research on 5-(Methylthio)-1-propyl-1H-pyrazole

While extensive research has been conducted on the broader family of pyrazoles, specific data on this compound remains limited in publicly accessible scientific literature. However, the rationale for focused research on this particular compound can be inferred from the known properties of its constituent parts: the pyrazole core, the 1-propyl group, and the 5-methylthio group.

The pyrazole ring itself provides a stable and versatile platform with proven biological activity. The 1-propyl substituent is a simple alkyl group that can influence the compound's lipophilicity, which in turn can affect its solubility, membrane permeability, and pharmacokinetic properties. The 5-methylthio group is of particular interest. Thioether and specifically methylthio substituents on heterocyclic rings are known to be important for the biological activity of many compounds. acs.orgacs.orgresearchgate.net They can participate in key binding interactions with biological targets and can also be sites for metabolic transformations. The synthesis of pyrazole thioether derivatives is an active area of research, with various methods being developed to create these valuable compounds. acs.orgacs.org

Therefore, focused research on this compound is warranted to explore its potential as a novel therapeutic agent, agrochemical, or functional material. Investigating its synthesis, physicochemical properties, and biological activity could uncover unique characteristics and applications, contributing to the broader understanding and utility of substituted pyrazoles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

5-methylsulfanyl-1-propylpyrazole |

InChI |

InChI=1S/C7H12N2S/c1-3-6-9-7(10-2)4-5-8-9/h4-5H,3,6H2,1-2H3 |

InChI Key |

LASCCCBGCPEMIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC=N1)SC |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization of 5 Methylthio 1 Propyl 1h Pyrazole Analogues

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity.nih.govmdpi.commdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular connectivity of pyrazole (B372694) derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

In ¹H NMR spectra of 1,5-disubstituted pyrazole analogues, the pyrazole ring protons typically appear as distinct signals. For instance, the proton at the C4 position of the pyrazole ring is often observed as a singlet. niscpr.res.in The protons of the N-propyl group exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the pyrazole nitrogen. The methylthio (SCH₃) group typically presents as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms. nih.gov The carbon atoms of the pyrazole ring resonate at specific chemical shifts, and formylation of the ring can be confirmed by the appearance of a peak corresponding to a -CHO group in the range of 185.09–185.27 ppm. nih.gov The carbons of the propyl and methylthio substituents also show characteristic signals, confirming their presence and attachment to the pyrazole core.

Table 1: Representative NMR Data for a Substituted Pyrazole Analogue

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole-C4-H | ~6.0-6.5 (singlet) | ~105-115 |

| N-CH₂-CH₂-CH₃ | ~4.0-4.2 (triplet) | ~50-55 |

| N-CH₂-CH₂-CH₃ | ~1.8-2.0 (sextet) | ~22-26 |

| N-CH₂-CH₂-CH₃ | ~0.9-1.0 (triplet) | ~10-12 |

| S-CH₃ | ~2.4-2.6 (singlet) | ~14-18 |

| Pyrazole-C3 | - | ~140-150 |

| Pyrazole-C5 | - | ~145-155 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the pyrazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns.mdpi.commdpi.comrsc.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of pyrazole analogues and for gaining insights into their structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of the molecule. The mass spectra and elemental analysis are fundamental to supporting the proposed structure of a synthesized compound. niscpr.res.in For example, in pyrazole-pyrazoline hybrid derivatives, mass spectrometry has been used alongside other techniques to unequivocally describe the structures of the synthesized analogues. rsc.org

The fragmentation patterns observed in the mass spectrum can also offer structural confirmation. The cleavage of the N-propyl group and the methylthio group are common fragmentation pathways that can be identified, further corroborating the structure elucidated by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification.nih.govrsc.orgnih.govlibretexts.org

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For pyrazole analogues, IR spectra can confirm the presence of key structural motifs. The stretching vibrations of the pyrazole ring, including C=N and C=C bonds, are typically observed in the fingerprint region of the spectrum.

Specific absorption bands can be assigned to the substituents. The C-H stretching vibrations of the alkyl (propyl) and methylthio groups are expected in the 2800-3000 cm⁻¹ region. If other functional groups are present, such as a carbonyl group (C=O), they would show a strong absorption band around 1650-1750 cm⁻¹. researchgate.net The collective data from IR spectroscopy helps to build a complete picture of the functional groups within the molecule. rsc.orgnih.gov

Table 2: Typical IR Absorption Frequencies for Pyrazole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=N (Pyrazole Ring) | Stretching | 1500-1600 |

| C=C (Pyrazole Ring) | Stretching | 1450-1550 |

| C-N (Pyrazole Ring) | Stretching | 1300-1400 |

| C-S (Thioether) | Stretching | 600-800 |

Solid-State Structural Determination

While spectroscopic methods reveal the molecular formula and connectivity, determining the precise three-dimensional arrangement of atoms in the solid state requires diffraction techniques.

Single Crystal X-ray Diffraction Studies.nih.govnih.govlibretexts.orgnih.gov

Studies on various pyrazole derivatives have shown that they crystallize in different crystal systems, such as monoclinic or triclinic. nih.govspast.org The analysis reveals detailed information about the unit cell parameters (a, b, c, α, β, γ) and the space group. nih.gov Furthermore, these studies can identify intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence how the molecules pack in the crystal lattice. niscpr.res.in

Table 3: Example Crystallographic Data for a Pyrazole Analogue

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.5455 |

| b (Å) | 7.3813 |

| c (Å) | 22.7766 |

| α (°) | 90 |

| β (°) | 101.092 |

| γ (°) | 90 |

Data adapted from a study on a pyrazole derivative. nih.gov

Conformational Analysis and Tautomerism Studies of Pyrazole Scaffoldsnih.govrsc.orgnih.gov

The dynamic nature of pyrazole scaffolds, including their conformational flexibility and potential for tautomerism, is a key aspect of their structural chemistry.

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For 5-(Methylthio)-1-propyl-1H-pyrazole analogues, the rotation around the N-C bond of the propyl group and the C-S bond of the methylthio group can lead to various conformers with different energy levels. Steric interactions between the substituents and the pyrazole ring can influence which conformation is most stable. libretexts.org

Tautomerism is a critical feature of the pyrazole ring system. nih.gov In unsymmetrically substituted N-unsubstituted pyrazoles, annular prototropic tautomerism can occur, where a proton shifts between the two nitrogen atoms of the ring. nih.gov This results in an equilibrium between two different tautomeric forms. mdpi.com The position of this equilibrium can be influenced by several factors, including the electronic nature of the substituents, the solvent, and intramolecular hydrogen bonding. mdpi.commdpi.com While the N-propyl group in the target compound prevents this specific type of tautomerism, understanding this phenomenon is crucial when studying related pyrazole analogues that may have a hydrogen on a ring nitrogen.

Theoretical and Computational Investigations of 5 Methylthio 1 Propyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, providing a balance between accuracy and computational cost. For 5-(Methylthio)-1-propyl-1H-pyrazole, DFT calculations would be employed to determine its ground-state electronic structure, optimized geometry, and various electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra, which correspond to electronic transitions between different energy levels.

Table 1: Hypothetical Data from DFT Calculations for this compound

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | Data not available | B3LYP/6-311++G(d,p) |

| Dipole Moment | Data not available | B3LYP/6-311++G(d,p) |

| HOMO Energy | Data not available | B3LYP/6-311++G(d,p) |

| LUMO Energy | Data not available | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Data not available | B3LYP/6-311++G(d,p) |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of techniques used to represent and manipulate molecular structures. For this compound, molecular models would be constructed to visualize its three-dimensional shape.

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time. By simulating the movements of atoms and bonds, MD can provide insights into the conformational flexibility, stability, and interactions of the molecule with its environment, such as a solvent. These simulations can reveal how the propyl and methylthio groups move and interact with the pyrazole (B372694) ring.

Prediction of Reactivity and Reaction Mechanisms through Computational Chemistry

Computational chemistry is a powerful tool for predicting the reactivity of a molecule. By analyzing the electronic structure, one can identify sites that are susceptible to electrophilic or nucleophilic attack. Molecular electrostatic potential (MEP) maps, for instance, can visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions.

Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the prediction of the most likely reaction mechanisms and the determination of activation energies, which are crucial for understanding reaction kinetics.

Conformational Landscape Analysis and Energetics

The presence of the flexible propyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms and determining their relative energies.

This analysis is crucial for understanding which conformations are most stable and therefore most likely to be present under given conditions. The results of a conformational search would typically be presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Data not available | 0.00 |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Biological Activity Profiles and Mechanistic Insights of 5 Methylthio 1 Propyl 1h Pyrazole Derivatives

Enzyme Inhibition Studies and Molecular Targets

The pyrazole (B372694) nucleus serves as a privileged scaffold for designing enzyme inhibitors, targeting a variety of enzymes involved in different pathological processes. nih.govbohrium.commdpi.com

A series of 5-(biphenyl-4-ylmethyl)pyrazole derivatives have been identified as potent and selective antagonists of the Angiotensin II type 1 (AT1) receptor. acs.org Structure-activity relationship (SAR) studies have revealed key structural requirements for high affinity and efficacy. A propyl or butyl group at the N1 position of the pyrazole ring, as seen in the parent compound 5-(methylthio)-1-propyl-1H-pyrazole, is crucial for high binding affinity. acs.org Furthermore, a carboxylic acid group at the 4-position of the pyrazole ring is essential for potent antagonism. acs.org

While various small alkyl, phenyl, or benzyl (B1604629) groups at the 3-position can yield good binding affinity, oral activity is significantly influenced by the bulkiness of this substituent, with larger alkyl groups providing the highest potencies. acs.org In the biphenyl (B1667301) moiety, a tetrazole group has been shown to be the optimal acidic isostere. acs.org For instance, the compound 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid demonstrated high potency both in vitro, with an IC50 of 3 nM, and in vivo. acs.org

Table 1: Angiotensin II Receptor Antagonism of Pyrazole Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (UR-7280) | Angiotensin II Receptor | 3 nM | acs.org |

| Losartan | Angiotensin II Receptor | 59 nM | acs.org |

| 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (12b) | AT1 Receptor (rabbit aorta) | 0.55 nM | nih.gov |

The pyrazole scaffold is a key feature in numerous kinase inhibitors, which are crucial in cancer therapy for their ability to target signaling pathways that control cell growth and proliferation. nih.govnih.govnih.gov Pyrazole derivatives have been developed as inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Akt (Protein Kinase B). nih.govmdpi.commdpi.com

The mechanism of inhibition is often ATP-competitive, where the pyrazole derivative binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. mdpi.com For example, ruxolitinib, which contains a pyrazole ring, is a type I inhibitor that binds to the active "DFG-in" conformation of JAK1. mdpi.com The pyrazole moiety is critical for this interaction, forming a hydrogen bond with the hinge region of the kinase. mdpi.com

In other instances, pyrazole derivatives can act as covalent inhibitors. A patented pyrazole derivative with an α,β-unsaturated carbonyl moiety acts as a selective inhibitor of CDK12 and CDK13 by irreversibly binding to the kinases. nih.gov Structure-activity relationship studies have shown that small modifications to the pyrazole ring can significantly impact the selectivity of these inhibitors. mdpi.com

Table 2: Kinase Inhibition by Pyrazole Derivatives

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Ruxolitinib | JAK1/JAK2 | ~3 nM | mdpi.com |

| Afuresertib (GSK2110183) | Akt1 | Ki = 0.08 nM | nih.gov |

| Compound 2 (Afuresertib analogue) | Akt1 | 1.3 nM | nih.gov |

| Compound 28 (patented) | CDK12 | 9 nM | nih.gov |

| Compound 28 (patented) | CDK13 | 5.8 nM | nih.gov |

| Compound 30 | BRAF (V600E) | 0.19 µM | nih.gov |

Beyond angiotensin II receptors and kinases, pyrazole derivatives have been shown to inhibit a variety of other enzymes.

Cyclooxygenase (COX): Many pyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govnih.govrsc.org The well-known anti-inflammatory drug celecoxib (B62257) features a pyrazole core. bohrium.com The selective inhibition of COX-2 over COX-1 is a key feature, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Urease: Certain pyrazole-based compounds have demonstrated selective inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori. researchgate.net

Monoamine Oxidase (MAO): Phenelzine, a non-selective and irreversible MAO inhibitor used as an antidepressant, is metabolized into a pyrazole-related structure. wikipedia.org Inhibition of MAO prevents the breakdown of monoamine neurotransmitters. wikipedia.org

Butyrylcholinesterase: A pyrazole derivative, N,N-bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol, was found to be a selective inhibitor of butyrylcholinesterase. researchgate.net

Cellular Activity and Biological Pathways Investigations (In vitro and In vivo Non-Human Studies)

The enzymatic inhibitory activities of pyrazole derivatives translate into significant effects at the cellular level, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Numerous studies have demonstrated the potent anti-proliferative activity of pyrazole derivatives against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.govnih.govsemanticscholar.orgmdpi.com The mechanisms underlying this activity are often multifactorial, primarily centered on the induction of apoptosis (programmed cell death).

Pyrazole derivatives have been shown to induce apoptosis through several mechanisms:

Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases, such as G1/S or G2/M, preventing cancer cells from dividing. nih.govnih.gov

Caspase Activation: A key step in apoptosis is the activation of caspases, a family of protease enzymes. Pyrazole derivatives have been observed to increase the activity of executioner caspases like caspase-3. nih.govnih.gov

Modulation of Apoptotic Proteins: They can alter the balance of pro-apoptotic and anti-apoptotic proteins. This includes upregulating pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com

Induction of Reactive Oxygen Species (ROS): Some pyrazole compounds trigger apoptosis by increasing the production of intracellular ROS, leading to oxidative stress and cell death. nih.govmdpi.com

TRAIL Receptor Upregulation: Certain derivatives can increase the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, sensitizing cancer cells to apoptosis. nih.gov

In vivo studies in non-human models, such as xenograft mouse models, have confirmed the antitumor activity of pyrazole derivatives, showing suppression of tumor growth. nih.govnih.gov

Table 3: Anti-proliferative Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Compound 11 | MCF-7 (Breast) | 2.85 µM | nih.gov |

| Compound 11 | HT-29 (Colon) | 2.12 µM | nih.gov |

| Compound 15e | B16 (Melanoma) | 5.58 µM | nih.gov |

| Compound 15e | SF763 (Glioma) | 6.13 µM | nih.gov |

| Compound 3f | MDA-MB-468 (Breast) | 14.97 µM | nih.gov |

| Compound 37 | MCF-7 (Breast) | 5.21 µM | mdpi.com |

| Compound 43 | MCF-7 (Breast) | 0.25 µM | nih.gov |

| Compound 5b | K562 (Leukemia) | 0.021 µM | mdpi.com |

The anti-inflammatory properties of pyrazole derivatives are well-documented and are primarily attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform. nih.govnih.govnih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govwikipedia.org

In addition to COX inhibition, pyrazole derivatives exert anti-inflammatory effects through the modulation of pro-inflammatory cytokines. rsc.orgnih.gov Studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that certain pyrazole compounds can significantly reduce the production of key inflammatory cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) rsc.orgnih.gov

Interleukin-6 (IL-6) rsc.orgnih.gov

Interleukin-1beta (IL-1β) nih.gov

The mechanism for this cytokine modulation often involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov By inhibiting NF-κB activation, pyrazole derivatives can suppress the inflammatory cascade at a fundamental level. nih.govnih.gov In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the potent anti-inflammatory activity of these compounds. nih.govnih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The primary mechanisms by which pyrazole derivatives exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of an N-H proton in the pyrazole ring is believed to contribute to this activity. nih.gov In nonpolar solvents, the HAT mechanism is often the predominant pathway for radical scavenging by pyrazolone (B3327878) derivatives. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT) or Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the SPLET mechanism is often the more favorable route for radical scavenging by pyrazolone derivatives. nih.gov This involves the transfer of an electron to the radical, followed by the transfer of a proton.

Studies on various pyrazole derivatives have demonstrated their efficacy in scavenging different types of radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govtandfonline.com For instance, some pyrazolone analogues have shown significant antiradical potency against the DPPH radical, with IC50 values in the micromolar range. nih.gov The antioxidant activity can be influenced by the substituents on the pyrazole ring. For example, derivatives bearing a catechol moiety have shown excellent radical scavenging activity. nih.gov

The antioxidant properties of pyrazole derivatives are not only crucial for their potential use as direct antioxidants but also contribute to their other biological activities, such as their neuroprotective effects, by mitigating oxidative stress-induced neuronal damage. researchgate.neteurekaselect.com

Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. nih.gov They have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as different fungal strains. nih.govnih.gov

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:

Disruption of the Bacterial Cell Wall: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis and death. nih.gov

Inhibition of Essential Enzymes: Pyrazole derivatives can target and inhibit enzymes that are crucial for microbial survival. For example, some have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain pyrazole derivatives have demonstrated the ability to inhibit biofilm formation by various pathogens. nih.gov

The specific substituents on the pyrazole ring play a critical role in determining the antimicrobial potency and spectrum of activity. For instance, the presence of halogen atoms like fluorine or chlorine can enhance the antibacterial effect. nih.gov The replacement of other heterocyclic rings with a pyrazole nucleus has also been shown to expand the antibacterial spectrum of compounds. nih.gov

| Compound Type | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones | Gram-positive bacteria (e.g., S. aureus), A. baumannii | Disruption of bacterial cell wall, inhibition of biofilm formation. | nih.gov |

| Multi-substituted benzo-indole pyrazole derivatives | Drug-resistant E. coli strains | Inhibition of DNA gyrase. | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | Moderate antibacterial activity. | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Broad-spectrum (Gram-positive and Gram-negative) | Potent antibacterial activity, better than ciprofloxacin (B1669076) in some cases. | nih.gov |

Neuroprotective Activity Mechanisms

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss, and there is a pressing need for effective neuroprotective agents. researchgate.neteurekaselect.com Pyrazole derivatives have shown considerable promise in this area, with several studies highlighting their potential to protect neurons from damage and dysfunction. researchgate.net

The neuroprotective mechanisms of pyrazole derivatives are multifaceted and often involve a combination of the following:

Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several pyrazole derivatives have been identified as potent inhibitors of AChE and BChE. researchgate.neteurekaselect.com

Reduction of Oxidative Stress: As mentioned earlier, the antioxidant properties of pyrazole derivatives play a significant role in their neuroprotective effects. By scavenging free radicals, they can shield neurons from oxidative damage, a major contributor to neurodegeneration. researchgate.neteurekaselect.com

Anti-inflammatory Action: Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative diseases. Some pyrazole derivatives exhibit anti-inflammatory properties, which can help to mitigate the inflammatory processes that lead to neuronal damage. researchgate.neteurekaselect.com

Anti-amyloid Properties: The accumulation of amyloid-beta plaques is a hallmark of Alzheimer's disease. Certain pyrazole-based compounds have been shown to reduce the formation of these plaques in preclinical studies. researchgate.neteurekaselect.com

The adaptable chemical structure of the pyrazole moiety allows for its interaction with various enzymes and receptors involved in the pathology of neurodegenerative diseases, making it a versatile scaffold for the design of multi-target neuroprotective agents. researchgate.neteurekaselect.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. researchgate.net For pyrazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. nih.govresearchgate.net These studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact on their biological effects.

Key findings from SAR studies on pyrazole derivatives include:

Influence of Substituents at Different Positions: The nature and position of substituents on the pyrazole ring significantly affect the biological activity. For example, in some anticancer pyrazole derivatives, the presence of a 2-nitrophenyl group at the N-1 position of a 2-pyrazoline (B94618) ring was found to be crucial for maximum antibacterial and antifungal activity. researchgate.net

Impact of Lipophilicity: The introduction of lipophilic moieties, such as methyl or phenyl groups, at the N-position of the pyrazole ring can alter the binding affinity and selectivity of the compound for its biological target. nih.gov

Role of Specific Functional Groups: The presence of certain functional groups, like halogens (fluorine, chlorine), can enhance the bacteriostatic effect of pyrazole derivatives. nih.gov Similarly, the presence of a free NH group in pyrazoline can enhance antioxidant activity by increasing hydrogen donor capacity. nih.gov

SAR studies provide a rational basis for the design and development of new pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

| Structural Modification | Observed Impact on Biological Activity | Compound Class/Target | Reference |

|---|---|---|---|

| 2-nitrophenyl group at N-1 of 2-pyrazoline | Maximum antibacterial and antifungal activity. | Anticancer pyrazole derivatives | researchgate.net |

| Introduction of lipophilic moieties (methyl, phenyl) at N-position | Decreased activity against meprin α and β. | 3,5-diphenylpyrazole derivatives | nih.gov |

| Substitution of fluorine or chlorine at R2 | Enhanced bacteriostatic effect. | Multi-substituted benzo-indole pyrazole derivatives | nih.gov |

| Presence of free NH of pyrazoline | Enhanced antioxidant activity. | Pyrazoline carbothioamides | nih.gov |

Binding Interactions with Biomolecules (e.g., DNA, proteins)

The therapeutic effects of pyrazole derivatives are mediated by their interactions with various biomolecules, including proteins and DNA. rmit.edu.vnresearchgate.net Understanding these binding interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more effective drugs.

Protein Interactions: Pyrazole derivatives can bind to the active sites of enzymes, acting as inhibitors. researchgate.net For example, they have been shown to inhibit protein kinases, which are involved in numerous cellular signaling pathways. researchgate.net Molecular docking studies have been used to predict the binding modes of pyrazole derivatives with their protein targets, revealing key interactions such as hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. researchgate.net Some pyrazole derivatives have also been found to bind to P-glycoprotein, a protein involved in multidrug resistance. bohrium.com

DNA Interactions: Certain pyrazole derivatives can interact with DNA, which can be a mechanism for their anticancer activity. rmit.edu.vn These interactions can occur through various modes, including:

Intercalation: The planar aromatic rings of some pyrazole derivatives can insert themselves between the base pairs of the DNA double helix.

Groove Binding: Other derivatives may bind to the major or minor grooves of the DNA.

Electrostatic Interactions: The unsaturated carbonyl system in some chalcone-based pyrazole derivatives allows for greater electrostatic interactions with DNA bases. nih.gov

These binding interactions can lead to DNA damage and fragmentation, ultimately triggering apoptosis in cancer cells. nih.gov The affinity for DNA binding and the resulting cytotoxicity can be significantly higher for pyrazole derivatives compared to their parent compounds. rmit.edu.vn

The Scientific Profile of this compound: An Exploration of Non-Clinical Applications

Extensive research into the vast family of pyrazole derivatives has revealed their significant potential across diverse scientific fields, from medicine to materials science. However, specific investigations into the non-clinical applications of the compound this compound remain notably limited in publicly accessible scientific literature. While the broader class of pyrazoles is prominent in various research domains, detailed studies focusing exclusively on the herbicidal, pesticidal, fungicidal, material science, or catalytic properties of this specific molecule are not substantially documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.